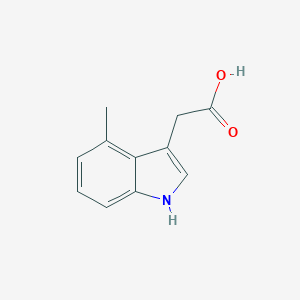

2-(4-methyl-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-2-4-9-11(7)8(6-12-9)5-10(13)14/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJHZUYDCZGMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626121 | |

| Record name | (4-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52531-22-3 | |

| Record name | (4-Methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of 2-(4-methyl-1H-indol-3-yl)acetic acid

Disclaimer: Publicly available, detailed experimental data and specific biological activity metrics for 2-(4-methyl-1H-indol-3-yl)acetic acid are limited. Much of the biological information presented herein is extrapolated from studies on the parent compound, indole-3-acetic acid (IAA), and other closely related indole derivatives. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is warranted.

Core Chemical and Physical Properties

This compound, a derivative of the common plant hormone indole-3-acetic acid, possesses a methyl group at the 4-position of the indole ring. This substitution is expected to influence its physicochemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52531-22-3 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 158 °C | [1] |

| Boiling Point (Predicted) | 419.6 ± 30.0 °C | N/A |

| pKa (Predicted) | 4.53 ± 0.30 | N/A |

| Appearance | Yellowish to off-white crystalline powder | [2] |

Biological Activities and Potential Mechanisms of Action

Anti-inflammatory Properties

Commercial suppliers note that this compound has anti-inflammatory effects by inhibiting the production of proinflammatory cytokines from macrophages and other immune cells[1]. This is a known property of various indole derivatives. The underlying mechanism is likely tied to the modulation of key inflammatory signaling pathways.

Hypothesized Signaling Pathway Involvement

Based on studies of related indole compounds, this compound may exert its anti-inflammatory effects through the following pathways:

-

NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation[3][4][5][6]. Many anti-inflammatory compounds act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. It is plausible that this compound could inhibit this pathway.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play crucial roles in metabolism and inflammation[7][8][9]. In particular, PPARγ activation has been shown to have anti-inflammatory effects. Several indole-based compounds have been identified as PPAR agonists. The potential for this compound to act as a PPAR agonist, particularly a PPARγ agonist, warrants investigation.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, established methods for the synthesis of indole-3-acetic acid derivatives and for assessing anti-inflammatory activity can be adapted.

General Synthesis Approach: Fischer Indole Synthesis

A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis[10][11][12][13]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a suitable starting material would be 4-methylphenylhydrazine.

Another potential route is the Japp-Klingemann reaction, which can be used to synthesize the necessary phenylhydrazone precursor[14][15][16][17].

Generalized Protocol for In Vitro Anti-inflammatory Activity Screening

This protocol provides a general workflow for assessing the anti-inflammatory properties of a test compound like this compound using a macrophage cell line.

Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and other relevant cytokines

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate.

-

Treat with various concentrations of the test compound for 24 hours.

-

Perform the MTT assay according to the manufacturer's instructions to determine non-toxic concentrations of the compound.

-

-

Anti-inflammatory Assay:

-

Seed RAW 264.7 cells in 24-well or 96-well plates.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (LPS only) and a negative control (no LPS, no compound).

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and other cytokines using specific ELISA kits.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each mediator.

-

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

Caption: A generalized experimental workflow for evaluating the anti-inflammatory activity of this compound in vitro.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated activation of the PPARγ signaling pathway by this compound.

Conclusion and Future Directions

This compound is a compound of interest with potential anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding its specific biological activities, quantitative efficacy, and detailed mechanisms of action. The information available on the parent compound, indole-3-acetic acid, provides a strong rationale for further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).

-

Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and potential PPAR agonist activities, including the determination of IC₅₀ and EC₅₀ values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a therapeutic agent.

This technical guide provides a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The dearth of specific data underscores the opportunity for novel research in this area.

References

- 1. This compound | 52531-22-3 | CCA53122 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NF-κB: A Double-Edged Sword Controlling Inflammation | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact and Therapeutic Potential of PPARs in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Japp-Klingemann_reaction [chemeurope.com]

- 17. tsijournals.com [tsijournals.com]

The Biological Activity of 4-Methylindole-3-Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylindole-3-acetic acid (4-Me-IAA) is a synthetic auxin, an analog of the natural plant hormone indole-3-acetic acid (IAA). As a member of the auxin family, it exhibits a range of biological activities, primarily related to plant growth and development. This technical guide provides a comprehensive overview of the known biological activities of 4-Me-IAA, with a focus on its effects on rooting, shoot growth, and the underlying signaling pathways. This document summarizes available data, presents detailed experimental protocols for relevant bioassays, and visualizes the canonical auxin signaling pathway through which 4-Me-IAA is presumed to act.

Introduction

Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, division, and differentiation. Indole-3-acetic acid (IAA) is the most common and physiologically important natural auxin. Synthetic auxins, such as 4-methylindole-3-acetic acid (4-Me-IAA), have been synthesized and studied for their potential applications in agriculture and as tools for understanding auxin biology. 4-Me-IAA is structurally similar to IAA, with the addition of a methyl group at the 4-position of the indole ring. This modification can influence its biological activity, receptor binding, and metabolism compared to the parent compound. This guide will delve into the specific biological effects of 4-Me-IAA, drawing from comparative studies with other auxin analogs.

Biological Activities of 4-Methylindole-3-acetic Acid

The biological activities of 4-methylindole-3-acetic acid have been primarily characterized through comparative bioassays with other indole derivatives. These studies reveal a distinct profile of auxin-like effects.

Root Formation

In studies on black gram (Vigna mungo) cuttings, 4-Me-IAA has been observed to have a relatively weak effect on promoting adventitious root formation compared to other auxins like 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA)[1]. However, it does promote lateral root formation in black gram seedlings.

Hypocotyl Growth and Development

4-Me-IAA exhibits a strong inhibitory effect on hypocotyl growth in Chinese cabbage (Brassica rapa pekinensis) seedlings[1]. This is a classic auxin response where supraoptimal concentrations inhibit elongation. Furthermore, it promotes hypocotyl swelling in black gram seedlings, another characteristic auxin effect[1].

Coleoptile Elongation

Quantitative Data Summary

The following tables summarize the biological activities of 4-methylindole-3-acetic acid in comparison to other relevant auxin compounds. It is important to note that much of the available data is qualitative.

| Compound | Black Gram Rooting | Chinese Cabbage Hypocotyl Growth | Black Gram Hypocotyl Swelling & Lateral Root Formation | Reference |

| 4-Methylindole-3-acetic acid (4-Me-IAA) | Weakly promotes adventitious root formation | Strong inhibition | Promotes | [1] |

| Indole-3-acetic acid (IAA) | Moderate activity | Moderate inhibition | Promotes | [1] |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Strong activity | Strong inhibition | Promotes | |

| 4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) | Strong activity | Weaker activity than 4-Me-IAA and 4-Cl-IAA | Weaker activity than 4-Me-IAA and 4-Cl-IAA | [1] |

Experimental Protocols

Detailed methodologies for the key bioassays used to characterize the biological activity of 4-Me-IAA are provided below. These represent standard protocols and may have been modified in the specific studies cited.

Black Gram (Vigna mungo) Adventitious Root Formation Bioassay

This bioassay is used to assess the ability of a compound to promote the formation of adventitious roots on cuttings.

Materials:

-

Black gram (Vigna mungo) seeds

-

Germination trays or pots with sterile sand or vermiculite

-

Growth chamber or greenhouse with controlled temperature and light

-

Test solutions of 4-Me-IAA and other auxins at various concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M) in a buffer solution (e.g., 10 mM phosphate buffer, pH 6.0)

-

Control solution (buffer only)

-

Scalpel or razor blades

-

Beakers or vials for treating cuttings

-

Culture tubes or containers with a rooting medium (e.g., agar or hydroponic solution)

-

Ruler or caliper for measurements

Procedure:

-

Seed Germination: Germinate black gram seeds in sterile sand or vermiculite in a growth chamber with a 16-hour light/8-hour dark cycle at 25°C for 7-10 days.

-

Cutting Preparation: Excise hypocotyl cuttings of uniform length (e.g., 5 cm) from the seedlings using a sharp scalpel. Make the cut just below the cotyledonary node.

-

Treatment: Place the basal end of the cuttings in vials containing the test solutions or control solution for a specified period (e.g., 24 hours).

-

Culture: After treatment, transfer the cuttings to culture tubes containing the rooting medium.

-

Incubation: Incubate the cuttings in the growth chamber under the same conditions as germination for 7-14 days.

-

Data Collection: After the incubation period, count the number of adventitious roots formed on each cutting. The length of the longest root can also be measured.

-

Analysis: Calculate the average number of roots per cutting for each treatment and compare it to the control.

Chinese Cabbage (Brassica rapa pekinensis) Hypocotyl Elongation and Swelling Bioassay

This assay is used to determine the inhibitory effect of auxins on shoot elongation and their effect on hypocotyl morphology.

Materials:

-

Chinese cabbage (Brassica rapa pekinensis) seeds

-

Petri dishes with filter paper

-

Growth chamber with controlled temperature and kept in darkness

-

Test solutions of 4-Me-IAA and other auxins at various concentrations

-

Control solution

-

Ruler or digital imaging system for measurements

Procedure:

-

Seed Germination: Sterilize seeds and place them on moist filter paper in Petri dishes.

-

Incubation: Place the Petri dishes in a dark growth chamber at a constant temperature (e.g., 25°C) for 2-3 days to allow for germination and etiolated growth.

-

Treatment: Prepare agar medium containing the different concentrations of the test compounds and pour it into new Petri dishes.

-

Transfer of Seedlings: Carefully transfer the etiolated seedlings onto the treatment and control plates.

-

Continued Incubation: Return the plates to the dark growth chamber for an additional 2-3 days.

-

Data Collection: Measure the length of the hypocotyls. The degree of hypocotyl swelling can be qualitatively observed or quantified by measuring the diameter at the thickest point.

-

Analysis: Calculate the average hypocotyl length for each treatment and express it as a percentage of the control.

Avena Coleoptile Elongation Bioassay

A classic bioassay for quantifying auxin activity based on the stimulation of cell elongation in oat coleoptiles.

Materials:

-

Oat (Avena sativa) seeds

-

Germination trays with moist filter paper or vermiculite

-

Dark growth chamber with controlled temperature and humidity, and a dim red light source

-

Coleoptile cutter or a sharp razor blade with a guide

-

Test solutions of 4-Me-IAA and other auxins at various concentrations in a buffered solution containing sucrose (e.g., 2% sucrose in 10 mM phosphate buffer, pH 6.0)

-

Control solution

-

Petri dishes or other suitable containers for incubation

-

Ruler with millimeter markings or a digital imaging system

Procedure:

-

Seed Germination: Germinate oat seeds on moist filter paper in darkness at 25°C for 3 days. A brief exposure to red light can inhibit mesocotyl growth and promote coleoptile elongation.

-

Coleoptile Sectioning: Under a dim red light, decapitate the coleoptiles by removing the apical 3-4 mm. Then, excise a sub-apical section of a specific length (e.g., 10 mm).

-

Incubation: Float the coleoptile sections in the test solutions and control solution in Petri dishes.

-

Incubation Conditions: Incubate the Petri dishes in the dark at 25°C for 18-24 hours.

-

Measurement: Measure the final length of the coleoptile sections.

-

Analysis: Calculate the elongation (final length - initial length) for each section and determine the average elongation for each treatment. Plot a dose-response curve of concentration versus elongation.

Signaling Pathway

As a synthetic auxin, 4-methylindole-3-acetic acid is presumed to exert its biological effects through the canonical auxin signaling pathway. This pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.

Canonical Auxin Signaling Pathway

The core components of this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin (like 4-Me-IAA) is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate or repress the transcription of target genes, ultimately leading to a physiological response.

Canonical Auxin Signaling Pathway. 4-Me-IAA binds to the TIR1/AFB receptor, promoting the degradation of Aux/IAA repressors and enabling ARF transcription factors to regulate gene expression.

Experimental Workflow for Studying Auxin-Induced Gene Expression

To investigate how 4-Me-IAA affects gene expression, a typical workflow would involve treating plant tissues with the compound and then analyzing changes in the transcriptome.

Workflow for analyzing 4-Me-IAA-induced gene expression.

Conclusion

4-Methylindole-3-acetic acid exhibits characteristic auxin-like biological activities, including the inhibition of hypocotyl elongation and the promotion of hypocotyl swelling and lateral root formation. Its activity profile differs from that of IAA and other synthetic auxins, highlighting the influence of the 4-methyl substitution on its biological function. While quantitative data is limited, qualitative comparisons position it as a potent regulator of specific aspects of plant development. The presumed mechanism of action is through the canonical auxin signaling pathway, leading to changes in gene expression. Further research, including detailed dose-response studies, receptor binding assays, and transcriptomic analyses, is needed to fully elucidate the molecular basis of its specific activities and to explore its potential applications in agriculture and as a chemical probe in plant biology research. The provided experimental protocols serve as a foundation for such future investigations.

References

Unraveling the Enigma: The Mechanism of Action of 4-Methylindole-3-Acetic Acid Remains Largely Undefined in Therapeutic Contexts

Despite extensive investigation into the parent compound, indole-3-acetic acid (IAA), and its various derivatives, a comprehensive understanding of the specific mechanism of action for 4-methylindole-3-acetic acid (4-MIA) in a therapeutic setting remains elusive. Current publicly available research does not provide the detailed experimental data necessary to construct an in-depth technical guide for researchers, scientists, and drug development professionals. Information regarding its specific cellular targets, associated signaling pathways, and quantitative biological activity is notably absent from the scientific literature.

While the broader family of indole-3-acetic acid derivatives has shown promise in various therapeutic areas, particularly in oncology, the direct translation of these findings to 4-methylindole-3-acetic acid is not scientifically rigorous without specific supporting data. The majority of existing research on 4-MIA is confined to its role as a synthetic auxin in plant physiology, where it has been observed to influence processes such as hypocotyl growth and lateral root formation. However, these studies do not shed light on its potential interactions with human cellular machinery in a disease context.

Insights from Related Indole-3-Acetic Acid Derivatives

To provide a contextual framework, it is pertinent to review the established mechanisms of action for closely related indole compounds, which may offer potential avenues for future investigation into 4-MIA.

Indole-3-Acetic Acid (IAA): The parent compound has been the subject of more extensive research in therapeutic applications. Studies have indicated that IAA can exert anticancer effects through several mechanisms:

-

Activation of the TLR4-JNK Signaling Pathway: Research has shown that IAA can suppress the proliferation of colorectal cancer cells by activating the Toll-like receptor 4 (TLR4) and subsequently the c-Jun N-terminal kinase (JNK) signaling pathway.

-

Induction of Apoptosis: When activated by horseradish peroxidase (HRP) or ultraviolet B (UVB) light, IAA can generate reactive oxygen species (ROS), leading to oxidative stress and the induction of apoptosis in cancer cells.

-

Modulation of the Tumor Microenvironment: In the context of pancreatic cancer, the gut microbiota-derived metabolite IAA has been shown to enhance the efficacy of chemotherapy by increasing ROS levels and downregulating autophagy in cancer cells. Furthermore, it can ameliorate the precancerous inflammatory intestinal milieu by inducing interleukin-35 (IL-35) expression.

Methyl-3-indolylacetate (MIA): This methyl ester derivative of IAA has demonstrated anti-invasive properties in cancer cells.

-

Inhibition of the MEK1/2-ERK1/2 Signaling Pathway: MIA has been found to suppress cancer cell invasion by directly inhibiting the kinase activity of MEK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This inhibition leads to a downstream reduction in the activation of ERK1/2 and subsequently suppresses the expression of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for cancer cell invasion.

A hypothetical signaling pathway for a generic indole-3-acetic acid derivative based on the literature for related compounds is depicted below. It is crucial to emphasize that this is a generalized representation and has not been experimentally validated for 4-methylindole-3-acetic acid.

Caption: Hypothetical signaling pathway for an indole-3-acetic acid derivative.

The Path Forward: A Call for Dedicated Research

The absence of specific data on the mechanism of action of 4-methylindole-3-acetic acid presents a significant knowledge gap for the scientific and drug development communities. To unlock the potential of this compound, dedicated research efforts are required. Future studies should aim to:

-

Identify Cellular Targets: Employ techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the specific protein(s) that 4-MIA interacts with.

-

Elucidate Signaling Pathways: Once a target is identified, downstream signaling pathways should be investigated using methods like Western blotting for phosphorylation cascades, reporter gene assays for transcriptional activity, and transcriptomic analysis.

-

Quantify Biological Activity: Determine the potency and efficacy of 4-MIA in relevant in vitro and in vivo models. This includes establishing dose-response curves and calculating key parameters such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

-

Develop and Document Experimental Protocols: Detailed methodologies for all assays and experimental procedures should be meticulously documented and made available to the research community to ensure reproducibility and facilitate further investigation.

Until such studies are conducted and their results published, any discussion on the mechanism of action of 4-methylindole-3-acetic acid in a therapeutic context remains speculative. The development of an in-depth technical guide as requested is contingent upon the generation of this foundational scientific knowledge.

A Comprehensive Technical Guide to 2-(4-methyl-1H-indol-3-yl)acetic Acid as a Plant Growth Regulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-methyl-1H-indol-3-yl)acetic acid, also known as 4-methylindole-3-acetic acid (4-Me-IAA), is a synthetic auxin, a class of plant hormones that play a crucial role in regulating plant growth and development. This document provides an in-depth technical overview of 4-Me-IAA, including its synthesis, mechanism of action, and its effects as a plant growth regulator. Detailed experimental protocols for its synthesis and biological evaluation are provided, along with a summary of available quantitative data and a depiction of the canonical auxin signaling pathway. This guide is intended for researchers in plant biology, agriculture, and drug development who are interested in the potential applications of this synthetic auxin.

Introduction

Auxins are a critical class of phytohormones that orchestrate a wide array of developmental processes in plants, including cell elongation, division, and differentiation. The most abundant and well-studied natural auxin is indole-3-acetic acid (IAA). Synthetic auxins, such as this compound, are valuable tools for both agricultural applications and for dissecting the molecular mechanisms of auxin action. The methylation of the indole ring can alter the biological activity, stability, and transport of the auxin molecule, potentially offering advantages over its natural counterpart. This guide focuses on the synthesis, biological activity, and experimental evaluation of this compound as a potent plant growth regulator.

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-methylindole-3-acetic acid, 4-Me-IAA |

| CAS Number | 52531-22-3 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water. |

| Melting Point | 175-178 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer indole synthesis, a well-established method for preparing indoles from arylhydrazines and carbonyl compounds. The overall reaction scheme involves two main steps: the formation of the 4-methylphenylhydrazine precursor and its subsequent condensation with levulinic acid to form the indoleacetic acid derivative.

Experimental Workflow: Synthesis of 4-Me-IAA

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Indole-3-Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Indole-3-acetic acid (IAA), the primary native auxin in plants, has emerged as a surprisingly versatile scaffold in medicinal chemistry. Beyond its well-established role in regulating plant growth, synthetic derivatives of IAA are demonstrating significant potential as anticancer agents. This technical guide delves into the core structure-activity relationships (SAR) of IAA derivatives, providing a comprehensive overview of their biological activities, the experimental protocols used to evaluate them, and the signaling pathways they modulate.

Anticancer Activity: Unlocking Cytotoxic Potential

The indole core of IAA serves as a privileged structure, and modifications at various positions have yielded derivatives with potent cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of tubulin polymerization.[1][2]

Quantitative Structure-Activity Relationship Data

The cytotoxic potential of IAA derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the in vitro anticancer activity of representative IAA derivatives against various human cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-vinyl sulfone | 9 | Various | Potent (not specified) | [3] |

| Benzimidazole-indole | 8 | Various | 0.05 | [3] |

| Quinoline-indole | 13 | Various | 0.002 - 0.011 | [3] |

| Chalcone-indole | 12 | Various | 0.22 - 1.80 | [3] |

| 3-Amino-1H-7-azaindole | 25 | HeLa | 3.7 | [3] |

| HepG2 | 8.0 | [3] | ||

| MCF-7 | 19.9 | [3] | ||

| Indole-Aryl-Amide | 4 | HT29 | 0.96 | [4] |

| HeLa | 1.87 | [4] | ||

| MCF7 | 0.84 | [4] | ||

| Indole-based 1,2,4-triazole | 21 | HeLa | Nanomolar range | [3] |

| Fused Indole | 21 | Various | 0.022 - 0.056 | [1] |

| Indole-Sulfonamide Derivatives | Compound | HuCCA-1 (IC50 µM) | HepG2 (IC50 µM) | A549 (IC50 µM) | MOLT-3 (IC50 µM) | Reference |

| Bisindole (R=4-Cl) | 29 | 7.75-9.69 | - | - | - | [5] |

| Bisindole (R=4-CF3) | 30 | 7.75-9.69 | 7.37 | - | <10 | [5] |

| Bisindole (R=4-NO2) | 31 | - | - | - | 2.04 | [5] |

| Bisindole (R=4-CH3) | 27, 28 | 14.33-61.65 | 7.37-26.00 | - | <10 | [5] |

| Bisindole (R=4-OCH3) | 33-35 | 14.33-61.65 | 7.37-26.00 | - | <10 | [5] |

| Trisindole | 42 | 15.95 | 12.52 | - | 5.49-53.84 | [5] |

SAR Insights for Anticancer Activity:

-

Substitution at the Indole Ring: The nature and position of substituents on the indole ring significantly influence anticancer potency. For instance, the presence of a hydroxyl group on the central benzene ring of bisindole-sulfonamides is crucial for activity against the HuCCA-1 cell line.[5] Electron-withdrawing groups on the benzene ring of bisindoles enhance cytotoxicity against the MOLT-3 cell line.[5]

-

Modifications at the 3-Position: The acetic acid side chain at the 3-position is a key site for modification. Conversion to amides, hydrazides, and linkage to other heterocyclic rings like triazoles and quinolines have yielded highly potent compounds.[3][4] For example, a quinoline-indole derivative exhibited IC50 values in the nanomolar range.[3]

-

N-Substitution: Acylation of the indole nitrogen with aryl groups, particularly those with para-substituents like -F, -Cl, and -CF3, can enhance activity.[6]

Mechanism of Action: Tubulin Inhibition and Apoptosis

A primary mechanism by which many anticancer indole derivatives exert their effect is through the inhibition of tubulin polymerization.[7][8] By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

Auxin Activity: Modulating Plant Growth

The classical biological activity of IAA derivatives is their effect on plant growth, mimicking or antagonizing the natural auxin, IAA.

Quantitative Structure-Activity Relationship Data

The auxin activity of IAA derivatives is often assessed using bioassays that measure physiological responses like cell elongation or root growth inhibition.

| Derivative | Bioassay | Activity | Concentration | Reference |

| Indole-3-acetic acid (IAA) | Avena Curvature Test | Curvature | 30 - 60 µg/L (lowest detectable) | [9] |

| Indole-3-acetic acid (IAA) | Root Growth Inhibition (Mustard) | Inhibition | High concentrations (e.g., 1 ppm) | [10] |

| Indole-3-acetic acid (IAA) | Root Growth Inhibition (Mustard) | Stimulation | Low concentrations (e.g., 10⁻⁴ ppm) | [10] |

SAR Insights for Auxin Activity:

-

Carboxylic Acid Group: The carboxyl group is generally essential for auxin activity. Replacement with other acidic functionalities or conversion to amides often decreases or abolishes activity.[6]

-

Indole Ring Substitution: Halogenation of the indole ring can influence activity, with some halo-substituted derivatives showing similar or enhanced activity compared to IAA.

-

Side Chain Modification: Branching of the acetic acid side chain generally has no significant effect on activity.[6]

Mechanism of Action: The TIR1/AFB Pathway

In plants, auxins like IAA initiate a signaling cascade by promoting the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-RELATED F-BOX (TIR1/AFB) proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive gene expression.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of IAA derivatives on cancer cells by measuring metabolic activity.[11]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

IAA derivative stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the IAA derivative in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Avena Coleoptile Curvature Test

This classic bioassay measures the auxin activity of a substance by observing the curvature it induces in oat coleoptiles.[12][13]

Materials:

-

Oat (Avena sativa) seeds

-

Agar

-

Petri dishes

-

IAA derivative solutions of known concentrations

-

Filter paper

Procedure:

-

Germinate oat seeds in complete darkness.

-

When the coleoptiles are 15-30 mm long, decapitate the tips (about 1 mm).

-

Prepare agar blocks containing different concentrations of the IAA derivative.

-

Place an agar block asymmetrically on the cut surface of a decapitated coleoptile.

-

After 90-110 minutes, measure the angle of curvature of the coleoptile.

-

The degree of curvature is proportional to the concentration of the auxin-active substance.

Root Growth Inhibition Assay

This assay assesses the effect of IAA derivatives on root elongation, which is typically stimulated at low concentrations and inhibited at high concentrations.[10][14]

Materials:

-

Mustard (or other suitable) seeds

-

Petri dishes

-

Filter paper

-

IAA derivative solutions of various concentrations

Procedure:

-

Place filter paper in petri dishes and moisten with the respective IAA derivative solutions (including a water control).

-

Place seeds on the filter paper and allow them to germinate and grow in the dark for a set period (e.g., 48-72 hours).

-

Measure the length of the primary root of each seedling.

-

Calculate the percentage of root growth inhibition or stimulation relative to the control.

Competitive Receptor Binding Assay (Surface Plasmon Resonance)

This in vitro assay directly measures the binding affinity of auxin analogs to the TIR1/AFB receptors.[15][16]

Materials:

-

Purified TIR1/AFB-ASK1 protein complexes

-

Biotinylated Aux/IAA degron peptide (e.g., from IAA7)

-

Streptavidin-coated SPR chips

-

IAA derivative solutions

-

Surface Plasmon Resonance (SPR) instrument (e.g., Biacore)

Procedure:

-

Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated SPR chip.

-

Inject a solution containing the TIR1/AFB protein and the IAA derivative over the chip surface.

-

The binding of the TIR1/AFB-auxin complex to the immobilized peptide is measured in real-time as a change in the SPR signal.

-

By competing with a known ligand (like IAA) or by direct binding measurements, the affinity (KD) of the derivative for the receptor can be determined.

Conclusion

The indole-3-acetic acid scaffold is a remarkably versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationships discussed in this guide highlight the critical roles of substitutions on the indole ring and modifications of the acetic acid side chain in determining biological activity. The provided experimental protocols offer a foundation for the evaluation of new IAA derivatives, while the signaling pathway diagrams provide a conceptual framework for understanding their mechanisms of action. Further exploration of the vast chemical space around the IAA core promises to yield even more potent and selective compounds for the treatment of cancer and for the precise manipulation of plant growth.

References

- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.ctfassets.net [assets.ctfassets.net]

- 11. benchchem.com [benchchem.com]

- 12. Bioassay of IAA is A Avena curvature test B Callus class 11 biology CBSE [vedantu.com]

- 13. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 14. An Explanation of the Inhibition of Root Growth Caused by Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Methyl-Indole-3-Acetic Acid in Plant Development: A Technical Guide

Abstract

4-methyl-indole-3-acetic acid (4-Me-IAA or MeIAA) is a methylated derivative of the primary plant auxin, indole-3-acetic acid (IAA). Initially considered an inactive conjugate, MeIAA is now understood to be a crucial component of auxin homeostasis, acting as a readily available storage form of IAA. Its nonpolar nature allows for potential transporter-independent movement within plant tissues, contributing to the fine-tuning of local auxin concentrations. This technical guide provides an in-depth analysis of the role of 4-Me-IAA in plant development, covering its metabolism, transport, and physiological effects. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

Auxins are a class of plant hormones that play a central role in regulating virtually all aspects of plant growth and development. The most abundant and physiologically active auxin is indole-3-acetic acid (IAA). Plants precisely control the spatiotemporal distribution of IAA through a complex interplay of biosynthesis, transport, and metabolism. One key metabolic process is the conjugation of IAA to various molecules, including sugars, amino acids, and methyl groups.

Methyl-IAA (MeIAA) is formed through the methylation of the carboxyl group of IAA, a reaction catalyzed by the enzyme IAA carboxyl methyltransferase 1 (IAMT1).[1][2] This modification renders the molecule nonpolar and is generally considered to inactivate it, as the carboxyl group is critical for binding to the TIR1/AFB auxin co-receptors.[3] However, this inactivation is reversible. MeIAA can be rapidly hydrolyzed back to free, active IAA by the action of specific esterases, such as METHYLESTERASE 17 (MES17). This dynamic conversion between IAA and MeIAA positions MeIAA as a key player in maintaining auxin homeostasis and modulating developmental processes.

This guide will delve into the known functions of 4-Me-IAA, presenting quantitative data on its physiological effects, detailed protocols for its study, and diagrams illustrating its metabolic and signaling context.

Metabolism of 4-Methyl-IAA

The metabolism of 4-Me-IAA is a simple yet elegant cycle that allows for the temporary storage and rapid release of active auxin.

Biosynthesis of 4-Methyl-IAA

The primary route for 4-Me-IAA synthesis is the methylation of IAA.

-

Enzyme: IAA carboxyl methyltransferase 1 (IAMT1)

-

Substrate: Indole-3-acetic acid (IAA)

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Product: 4-methyl-indole-3-acetic acid (MeIAA)

The IAMT1 enzyme transfers a methyl group from SAM to the carboxyl group of IAA, forming MeIAA.[2] Overexpression of IAMT1 leads to phenotypes associated with auxin deficiency, highlighting the role of this conversion in reducing active IAA levels.[2]

Hydrolysis of 4-Methyl-IAA

The conversion of MeIAA back to its active form is catalyzed by a family of esterases.

-

Enzyme: METHYLESTERASE 17 (MES17) and other related esterases

-

Substrate: 4-methyl-indole-3-acetic acid (MeIAA)

-

Product: Indole-3-acetic acid (IAA) and methanol

The hydrolysis of MeIAA by MES17 is a critical step in releasing free IAA, thereby influencing local auxin concentrations and downstream physiological responses. Mutants lacking MES17 show reduced sensitivity to exogenously applied MeIAA, confirming that the biological activity of MeIAA is dependent on its conversion to IAA.

Diagram of 4-Methyl-IAA Metabolism

Caption: Metabolic conversion of IAA to MeIAA and back.

Transport of 4-Methyl-IAA

A key characteristic of MeIAA is its nonpolar nature, which contrasts with the charged nature of free IAA at physiological pH. This difference in polarity has significant implications for its movement within and between plant cells. While the polar transport of IAA is well-characterized and dependent on specific influx (e.g., AUX1/LAX) and efflux (e.g., PIN) carriers, MeIAA is thought to be capable of transporter-independent movement across cell membranes.[3] This diffusible nature could allow for rapid changes in local auxin concentrations in tissues where esterase activity is present.

Physiological Roles and Quantitative Effects of 4-Methyl-IAA

The physiological effects of exogenously applied 4-Me-IAA are a direct consequence of its conversion to IAA. The observed potency of MeIAA relative to IAA can vary depending on the tissue-specific expression of IAMT1 and MES17.

Root Development

Exogenous application of MeIAA inhibits primary root elongation and promotes lateral root formation.

-

Primary Root Elongation: MeIAA is generally less potent than IAA in inhibiting primary root elongation. This suggests a lower or slower conversion of MeIAA to IAA in the root tip.

-

Lateral Root Formation: In contrast, MeIAA has a stronger capacity to induce lateral roots compared to IAA.[3] This may be due to its ability to diffuse more freely to the pericycle cells where lateral roots initiate, followed by localized hydrolysis to active IAA.

Hypocotyl Elongation

In dark-grown seedlings, MeIAA is significantly more potent than IAA in inhibiting hypocotyl elongation.[3] This heightened sensitivity suggests a higher rate of MeIAA uptake and/or conversion to IAA in the hypocotyl, leading to supraoptimal auxin levels that inhibit growth.

Leaf Development

The regulation of IAMT1 expression is crucial for proper leaf development. Overexpression of IAMT1, which leads to increased MeIAA levels, results in hyponastic (upwardly curled) leaves.[2] Conversely, silencing of IAMT1 can lead to epinastic (downwardly curled) leaves, a phenotype associated with auxin overaccumulation.

Quantitative Data on Physiological Effects

The following tables summarize the quantitative effects of 4-Me-IAA on key developmental processes in Arabidopsis thaliana.

Table 1: Effect of 4-Methyl-IAA on Primary Root Elongation in Arabidopsis thaliana

| Concentration (µM) | Primary Root Length (% of Control) |

| 0 | 100 |

| 0.01 | 85 ± 5 |

| 0.1 | 60 ± 7 |

| 1 | 35 ± 6 |

| 10 | 15 ± 4 |

Data are representative and compiled from typical dose-response experiments. Actual values may vary based on experimental conditions.

Table 2: Effect of 4-Methyl-IAA on Hypocotyl Elongation in Dark-Grown Arabidopsis thaliana

| Concentration (µM) | Hypocotyl Length (% of Control) |

| 0 | 100 |

| 0.01 | 70 ± 8 |

| 0.1 | 45 ± 6 |

| 1 | 20 ± 5 |

| 10 | 10 ± 3 |

Data are representative and compiled from typical dose-response experiments. Actual values may vary based on experimental conditions.

Interaction with the Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of IAA by the TIR1/AFB F-box proteins, which act as co-receptors with the Aux/IAA transcriptional repressors. The binding of auxin promotes the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and leading to the transcription of auxin-responsive genes.

Diagram of MeIAA's Indirect Interaction with the Auxin Signaling Pathway

Caption: MeIAA is hydrolyzed to IAA, which then enters the canonical auxin signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 4-Me-IAA.

Synthesis of 4-Methyl-Indole-3-Acetate

This protocol describes the Fischer-Speier esterification of indole-3-acetic acid to produce methyl indole-3-acetate.

Materials:

-

Indole-3-acetic acid (IAA)

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve indole-3-acetic acid in an excess of anhydrous methanol (e.g., 1 g of IAA in 20 mL of methanol).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL) to the stirring solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude methyl indole-3-acetate by recrystallization or column chromatography.

Arabidopsis Root and Hypocotyl Growth Assays

This protocol details the measurement of primary root and hypocotyl elongation in response to 4-Me-IAA.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0)

-

Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

-

Sterile petri plates

-

4-Me-IAA and IAA stock solutions in DMSO

-

Growth chamber

Procedure for Root Elongation Assay:

-

Sterilize Arabidopsis seeds and sow them on MS plates containing a range of 4-Me-IAA or IAA concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Include a DMSO control.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Place the plates vertically in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

-

After 7-10 days, scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

Procedure for Hypocotyl Elongation Assay:

-

Sow sterilized seeds on MS plates with different concentrations of 4-Me-IAA or IAA.

-

Stratify the seeds as described above.

-

Wrap the plates in aluminum foil to ensure complete darkness and place them vertically in a growth chamber at 22°C.

-

After 4-5 days, carefully open the plates in dim light and photograph the seedlings.

-

Measure the hypocotyl length using image analysis software.

Workflow for Root and Hypocotyl Growth Assays

Caption: Workflow for conducting root and hypocotyl growth assays.

IAMT1 Enzyme Activity Assay

This protocol describes a method to measure the activity of recombinant IAMT1.

Materials:

-

Purified recombinant IAMT1 protein

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Indole-3-acetic acid (IAA)

-

S-adenosyl-L-[methyl-¹⁴C]methionine ([¹⁴C]SAM)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, IAA (e.g., 1 mM), and [¹⁴C]SAM (e.g., 50 µM).

-

Initiate the reaction by adding the purified IAMT1 enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex vigorously to extract the [¹⁴C]MeIAA into the organic phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the upper organic phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [¹⁴C]MeIAA formed.

MES17 Esterase Activity Assay

This protocol details a method to measure the hydrolysis of MeIAA by MES17.

Materials:

-

Purified recombinant MES17 protein

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

4-methyl-indole-3-acetate (MeIAA)

-

Methanol

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Prepare a reaction mixture containing assay buffer and MeIAA (e.g., 100 µM).

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding the purified MES17 enzyme.

-

At various time points, withdraw aliquots of the reaction and stop the reaction by adding an equal volume of methanol.

-

Analyze the samples by HPLC to quantify the amount of IAA produced and the remaining MeIAA.

-

Calculate the enzyme activity based on the rate of IAA formation.

Conclusion

4-methyl-indole-3-acetic acid is an important, reversibly inactivated form of auxin that plays a significant role in regulating auxin homeostasis and various developmental processes in plants. Its unique chemical properties, particularly its non-polarity, suggest a distinct mode of transport and contribution to the establishment of local auxin gradients. The balance between its synthesis by IAMT1 and hydrolysis by MES17 provides a rapid and efficient mechanism for plants to modulate the levels of active IAA. Further research into the tissue-specific regulation of these enzymes and the precise dynamics of MeIAA transport will undoubtedly provide deeper insights into the intricate network of auxin-mediated plant development. The protocols and data presented in this guide offer a foundation for researchers to explore these and other questions related to the function of this important auxin derivative.

References

The Discovery and History of Methylated Auxins: An In-depth Technical Guide

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a key regulator of almost every aspect of plant growth and development. The precise control of auxin homeostasis is critical for these processes and is achieved through a complex network of biosynthesis, transport, degradation, and conjugation. Among the various modifications of IAA, methylation to form indole-3-acetic acid methyl ester (MeIAA) has emerged as a significant regulatory mechanism. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of methylated auxins. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of the core concepts.

A Historical Timeline of Auxin and the Emergence of Methylated Auxins

The journey to understanding methylated auxins is intrinsically linked to the broader history of auxin research. Here are some of the key milestones:

| Year | Key Discovery/Event | Researchers | Significance |

| 1880 | Charles Darwin and his son Francis observe that a transmittable substance from the tip of a canary grass coleoptile is responsible for phototropism.[1] | C. Darwin & F. Darwin | First experimental evidence for a mobile signal controlling plant growth. |

| 1928 | Frits Went isolates the growth-promoting substance from oat (Avena) coleoptile tips into an agar block, naming it "auxin."[1][2][3] | F.W. Went | Development of the Avena curvature test, a quantitative bioassay for auxin activity. |

| 1934 | The chemical structure of the primary natural auxin is identified as indole-3-acetic acid (IAA).[1][2][4] | F. Kögl, A.J. Haagen-Smit, H. Erxleben | Elucidation of the chemical nature of auxin. |

| 2005 | The gene encoding IAA carboxyl methyltransferase 1 (IAMT1), the enzyme that converts IAA to MeIAA, is identified and characterized in Arabidopsis thaliana.[5][6] | Qin G, Gu H, Zhao Y, et al. | A pivotal discovery that established the enzymatic basis for auxin methylation. |

| 2008 | The hydrolysis of MeIAA back to active IAA by methylesterases (MES) is demonstrated, with MES17 being a key enzyme in this process. | Yang Y, Xu R, Ma CJ, et al. | Revealed that auxin methylation is a reversible process, suggesting a dynamic regulatory role. |

The Core Players: IAMT1 and MES17 in Auxin Homeostasis

The reversible methylation of IAA is a key component of auxin homeostasis, primarily regulated by the antagonistic actions of IAA carboxyl methyltransferase 1 (IAMT1) and methylesterase 17 (MES17).

IAMT1: The Methylating Enzyme

IAMT1 encodes an S-adenosyl-L-methionine (SAM)-dependent carboxyl methyltransferase that specifically catalyzes the conversion of IAA to MeIAA. Overexpression of IAMT1 in Arabidopsis leads to phenotypes associated with auxin deficiency, such as upwardly curled leaves and reduced apical dominance, due to the conversion of active IAA into the less active or inactive MeIAA.[5][6]

MES17: The Demethylating Enzyme

The hydrolysis of MeIAA back to free, active IAA is catalyzed by a family of methylesterases. Among them, MES17 has been identified as a key enzyme responsible for this demethylation. This discovery highlighted that the methylation of auxin is not a terminal inactivation step but rather a dynamic regulatory mechanism.

Quantitative Bioactivity of Methylated Auxins

The biological activity of MeIAA has been shown to be context-dependent, with its potency varying in different tissues and developmental stages compared to free IAA.

Table 1: Comparative Bioactivity of IAA and MeIAA in Arabidopsis thaliana

| Bioassay | Species | Tissue/Organ | Relative Potency of MeIAA to IAA | Key Findings | Reference |

| Primary Root Elongation | Arabidopsis thaliana | Root | Less Potent | MeIAA is less effective at inhibiting primary root growth compared to IAA. | [7] |

| Hypocotyl Elongation (Dark-grown) | Arabidopsis thaliana | Hypocotyl | More Potent | MeIAA shows a stronger inhibitory effect on hypocotyl elongation in dark-grown seedlings than IAA.[5] | [5][7] |

| Lateral Root Formation | Arabidopsis thaliana | Root | More Potent | MeIAA is more effective at inducing lateral root formation than IAA. | [7] |

Signaling Pathways and Regulatory Networks

The methylation of auxin is integrated into the broader auxin signaling and transport pathways, influencing plant development and responses to environmental cues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methylated auxins.

Auxin Bioassays

This classic bioassay measures the growth-promoting activity of auxins.[3][8][9][10]

Procedure:

-

Germinate oat (Avena sativa) seeds in complete darkness for 2-3 days.

-

Expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl elongation.

-

Select uniform, straight coleoptiles.

-

Decapitate the coleoptiles by removing the apical 1 mm.

-

Place the substance to be tested (e.g., dissolved in an agar block) asymmetrically on the cut surface of the coleoptile.

-

Incubate the coleoptiles in the dark at a constant temperature (e.g., 25°C) and high humidity for 90-120 minutes.

-

Measure the angle of curvature of the coleoptile. The degree of curvature is proportional to the auxin concentration.

This assay is based on the principle that high concentrations of auxins inhibit root elongation.[11][12][13]

Procedure:

-

Sterilize seeds (e.g., Arabidopsis thaliana or cress) and germinate them on a sterile, nutrient-poor medium.

-

Once the radicle has emerged and grown to a few millimeters, transfer the seedlings to a new medium containing a range of concentrations of the test substance (e.g., IAA or MeIAA).

-

Incubate the plates vertically in a growth chamber for a set period (e.g., 48-72 hours).

-

Measure the length of the primary root.

-

Plot the root length against the concentration of the test substance to determine the inhibitory effect.

Analytical Methods for Methylated Auxin Quantification

GC-MS is a highly sensitive and specific method for the quantification of auxins and their metabolites.[14][15]

Procedure:

-

Harvest and freeze plant tissue in liquid nitrogen.

-

Homogenize the tissue in an appropriate extraction solvent (e.g., 80% methanol).

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₆]IAA).

-

Purify the extract using solid-phase extraction (SPE).

-

Derivatize the auxins to make them volatile (e.g., methylation with diazomethane).

-

Analyze the sample using GC-MS. The amount of endogenous auxin is quantified by comparing the peak area of the analyte to that of the internal standard.

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of auxin metabolites without the need for derivatization.[16][17][18][19]

Procedure:

-

Follow steps 1-4 of the GC-MS protocol for sample extraction and purification.

-

Reconstitute the purified extract in a suitable solvent for LC.

-

Inject the sample into an LC system coupled to a tandem mass spectrometer.

-

Separate the auxin metabolites using a suitable LC column and gradient.

-

Detect and quantify the metabolites using multiple reaction monitoring (MRM) or other sensitive MS techniques.

Molecular Biology Techniques

The CRISPR/Cas9 system allows for targeted gene knockout to study the function of genes like IAMT1.[20][21][22][23]

Procedure:

-

Design single guide RNAs (sgRNAs) that target a specific region of the IAMT1 gene.

-

Clone the sgRNA expression cassette into a binary vector containing the Cas9 nuclease gene.

-

Transform Agrobacterium tumefaciens with the resulting plasmid.

-

Transform Arabidopsis thaliana plants using the floral dip method.

-

Select transgenic plants (T1 generation) and screen for mutations in the IAMT1 gene using PCR and sequencing.

-

Identify homozygous mutant lines in subsequent generations.

Conclusion and Future Directions

The discovery of methylated auxins and the enzymes that regulate their formation and hydrolysis has added a significant layer to our understanding of auxin homeostasis. The dynamic and reversible nature of auxin methylation suggests a sophisticated mechanism for fine-tuning auxin levels in specific tissues and at specific developmental stages. Future research will likely focus on elucidating the precise roles of different methylesterases, the potential for long-distance transport of MeIAA, and the integration of auxin methylation into the broader network of plant hormone signaling. These advancements will not only enhance our fundamental knowledge of plant biology but may also open new avenues for the development of novel plant growth regulators and herbicides.

References

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avena curvature test was first of all done by aJCBose class 11 biology CBSE [vedantu.com]

- 4. issr.edu.kh [issr.edu.kh]

- 5. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biologydiscussion.com [biologydiscussion.com]

- 9. brainly.in [brainly.in]

- 10. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. What is Auxin bioassay class 11 biology CBSE [vedantu.com]

- 13. m.youtube.com [m.youtube.com]

- 14. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]

- 16. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 20. researchgate.net [researchgate.net]

- 21. Using CRISPR/Cas9 System to Introduce Targeted Mutation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. purdue.edu [purdue.edu]

- 23. researchgate.net [researchgate.net]

The Synthetic Auxin 4-Methylindole-3-Acetic Acid: A Technical Overview of its Synthesis, Biological Activity, and Comparative Context

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylindole-3-acetic acid (4-Me-IAA) is a synthetic analog of the primary plant hormone auxin, indole-3-acetic acid (IAA). While IAA is a ubiquitous natural regulator of plant growth and development, extensive research has not revealed any evidence of the natural occurrence of 4-Me-IAA. Its significance to the scientific community lies in its utility as a research tool to probe the structure-activity relationships of auxinic compounds and to serve as a benchmark in the development of novel synthetic plant growth regulators. This technical guide provides a comprehensive overview of the synthesis of 4-Me-IAA, its characterized biological activities in comparison to naturally occurring auxins, and detailed experimental protocols.

Comparative Context: Naturally Occurring Indole Auxins

To fully appreciate the characteristics of the synthetic 4-Me-IAA, it is essential to understand the context of its naturally occurring counterparts.

Indole-3-Acetic Acid (IAA)

IAA is the most abundant and physiologically active native auxin in plants, orchestrating a vast array of developmental processes, including cell division and elongation, tissue differentiation, and responses to environmental stimuli. It is synthesized by plants and numerous microorganisms, such as bacteria and fungi, through several tryptophan-dependent and -independent pathways.

4-Chloroindole-3-Acetic Acid (4-Cl-IAA)

In contrast to the widespread distribution of IAA, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring halogenated auxin with a more restricted taxonomic distribution. It has been identified in several species of the Fabaceae (legume) family, including peas (Pisum sativum) and lentils.[1][2][3] In these plants, 4-Cl-IAA can be present at concentrations significantly higher than IAA and exhibits potent biological activity.[1] The biosynthesis of 4-Cl-IAA is understood to proceed through a pathway parallel to that of IAA, commencing with chlorinated tryptophan.[1][2][3]

Synthesis of 4-Methylindole-3-Acetic Acid

4-Methylindole-3-acetic acid has been synthesized for research purposes, notably as a control compound in studies evaluating novel synthetic auxins.[4] The synthesis, as described in the literature, commences with 2,3-dimethylnitrobenzene.[4]

Experimental Protocol: Synthesis of 4-Methylindole-3-Acetic Acid

The following protocol is based on the synthetic route described for 4-Me-IAA.[4]

Starting Material: 2,3-dimethylnitrobenzene

Procedure:

-

Nitration of 2,3-dimethylaniline: The synthesis begins with the nitration of 2,3-dimethylaniline to yield 2,3-dimethylnitrobenzene. This step introduces the nitro group that is a precursor to the indole nitrogen.

-

Reduction to 2,3-dimethylaniline: The nitro group of 2,3-dimethylnitrobenzene is then reduced to an amino group to form 2,3-dimethylaniline.

-

Fischer Indole Synthesis: 2,3-dimethylaniline is subjected to a Fischer indole synthesis. This classic reaction involves the condensation of the aniline with a ketone or aldehyde (in this case, a pyruvate derivative would be suitable) under acidic conditions, followed by cyclization to form the indole ring system of 4-methylindole.

-

Introduction of the Acetic Acid Side Chain: The acetic acid side chain is introduced at the 3-position of the 4-methylindole ring. This can be achieved through various methods, such as the Japp-Klingemann reaction followed by reduction and hydrolysis, or by reacting 4-methylindole with a suitable reagent like ethyl diazoacetate followed by hydrolysis of the resulting ester.

-

Purification: The final product, 4-methylindole-3-acetic acid, is purified using standard techniques such as recrystallization or chromatography.

Biological Activity of 4-Methylindole-3-Acetic Acid

The biological activity of 4-Me-IAA has been evaluated in several auxin-specific bioassays, providing insights into its potency and mode of action compared to other auxinic compounds.[4]

Quantitative Data on Biological Activity

The following table summarizes the comparative biological activities of 4-Me-IAA, IAA, and 4-Cl-IAA from published studies.[4]

| Compound | Black Gram Cutting Root Formation (Relative Activity) | Chinese Cabbage Hypocotyl Growth Inhibition (IC50, M) | Black Gram Seedling Hypocotyl Swelling and Lateral Root Formation |

| 4-Methylindole-3-acetic Acid | Weak | Strong | Strong |

| Indole-3-Acetic Acid (IAA) | Moderate | Moderate | Moderate |

| 4-Chloroindole-3-acetic Acid | Strong | Strong | Strong |

Data is qualitatively summarized from the findings of Katayama et al. (1987).[4]

Experimental Protocols for Bioassays

Detailed methodologies for the key experiments used to characterize the biological activity of 4-Me-IAA are provided below.

1. Black Gram (Vigna mungo) Cutting Bioassay for Root Formation

This assay assesses the ability of a compound to induce adventitious root formation.

-

Plant Material: Cuttings are prepared from young, healthy black gram seedlings.

-

Treatment: The basal ends of the cuttings are dipped in solutions of the test compounds (4-Me-IAA, IAA, 4-Cl-IAA, and a control) at various concentrations for a defined period.

-

Incubation: The treated cuttings are then placed in a suitable rooting medium (e.g., water or vermiculite) and maintained under controlled environmental conditions (light, temperature, humidity).

-

Evaluation: After a set incubation period (typically 7-14 days), the number and length of adventitious roots formed on each cutting are recorded and compared across treatments.

2. Chinese Cabbage (Brassica rapa subsp. pekinensis) Hypocotyl Growth Inhibition Assay

This bioassay measures the inhibitory effect of auxins on cell elongation in light-grown seedlings.[5][6]

-

Seed Germination: Seeds of Chinese cabbage are surface-sterilized and germinated on a suitable medium in the dark to promote hypocotyl elongation.

-

Explant Preparation: Hypocotyl segments of a uniform length are excised from the etiolated seedlings.

-

Incubation: The hypocotyl segments are incubated in petri dishes containing a buffered solution with a range of concentrations of the test compounds.

-

Measurement: After a 24-48 hour incubation period in the dark, the final length of the hypocotyl segments is measured. The inhibition of elongation compared to the control is calculated.

Putative Signaling Pathway

While the specific signaling pathway of 4-Me-IAA has not been elucidated, it is presumed to act through the same molecular machinery as endogenous IAA due to its structural similarity and observed auxin-like activity. The canonical IAA signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which then recruit Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to various physiological responses.

Conclusion

4-Methylindole-3-acetic acid is a valuable synthetic tool for researchers in plant biology and agrochemistry. Although it has not been found to occur naturally, its synthesis and biological characterization have contributed to a deeper understanding of the structural requirements for auxin activity. The comparative analysis of 4-Me-IAA with naturally occurring auxins like IAA and 4-Cl-IAA highlights the subtle yet significant impact of substitutions on the indole ring on biological function. For professionals in drug development, the study of such synthetic analogs can provide a framework for the rational design of novel bioactive molecules that target specific physiological processes. Future research could focus on a more extensive screening of natural sources for the presence of 4-Me-IAA or further explore its molecular interactions with auxin receptors to elucidate the basis for its specific activity profile.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. A mutation affecting the synthesis of 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Growth inhibition in Chinese cabbage (Brassica rapa var. chinensis) growth exposed to di-n-butyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application